molecular formula C7H13ClO B2446864 1-Chloro-5-methylhexan-2-one CAS No. 25389-38-2

1-Chloro-5-methylhexan-2-one

Cat. No.: B2446864
CAS No.: 25389-38-2
M. Wt: 148.63
InChI Key: IXGVZCBINOOXCB-UHFFFAOYSA-N
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Description

1-Chloro-5-methylhexan-2-one is an organic compound with the molecular formula C7H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a ketone functional group on a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 5-methylhexan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows: [ \text{5-Methylhexan-2-one} + \text{Cl}_2 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methylhexan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Products vary based on the nucleophile used, such as alcohols, amines, or thiols.

    Reduction: The primary product is 1-chloro-5-methylhexan-2-ol.

    Oxidation: Products include carboxylic acids or ketones with higher oxidation states.

Scientific Research Applications

1-Chloro-5-methylhexan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Studied for its effects on biological systems and potential use as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-chloro-5-methylhexan-2-one involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-Chloro-2-hexanone: Another chlorinated ketone with similar reactivity but different structural properties.

    5-Chloro-2-pentanone: A shorter-chain analog with comparable chemical behavior.

    1-Bromo-5-methylhexan-2-one: A brominated analog with similar reactivity but different halogen properties.

Uniqueness: 1-Chloro-5-methylhexan-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both a chlorine atom and a ketone group on a hexane backbone provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.

Properties

IUPAC Name

1-chloro-5-methylhexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-6(2)3-4-7(9)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGVZCBINOOXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25389-38-2
Record name 1-chloro-5-methylhexan-2-one
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